molecular formula C5H10O3 B120532 2-Ethylhydracrylic acid CAS No. 4374-62-3

2-Ethylhydracrylic acid

Cat. No.: B120532
CAS No.: 4374-62-3
M. Wt: 118.13 g/mol
InChI Key: ZMZQVAUJTDKQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethylhydracrylic acid is a branched-chain saturated fatty acid that is butanoic acid substituted by a hydroxymethyl group at position 2. It is a metabolite derived from the isoleucine metabolism. It has a role as a human metabolite. It is a short-chain fatty acid, a branched-chain saturated fatty acid and a hydroxy fatty acid. It is a conjugate acid of a 2-ethylhydracrylate.
2-Ethyl-hydracrylic acid, also known as 2-(hydroxymethyl)-butyrate or 3-hydroxy-2-ethylpropanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Ethyl-hydracrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethyl-hydracrylic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethyl-hydracrylic acid is primarily located in the cytoplasm and adiposome. 2-Ethyl-hydracrylic acid has been found to be associated with several diseases known as 3-methylglutaconic aciduria type V and short/branched chain acyl-CoA dehydrogenase deficiency;  2-ethyl-hydracrylic acid has also been linked to the inborn metabolic disorders including 3-methylglutaconic aciduria type ii, x-linked.

Properties

IUPAC Name

2-(hydroxymethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQVAUJTDKQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863387
Record name 2-(Hydroxymethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethylhydracrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4374-62-3
Record name 2-Ethyl-3-hydroxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4374-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhydracrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylhydracrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhydracrylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethylhydracrylic acid
Reactant of Route 3
2-Ethylhydracrylic acid
Reactant of Route 4
Reactant of Route 4
2-Ethylhydracrylic acid
Reactant of Route 5
2-Ethylhydracrylic acid
Reactant of Route 6
Reactant of Route 6
2-Ethylhydracrylic acid
Customer
Q & A

Q1: What is the biological significance of 2-ethylhydracrylic acid (2-EHA)?

A1: 2-EHA is a metabolite formed during the breakdown of the amino acid isoleucine. It's primarily associated with a minor metabolic pathway referred to as the R-pathway. [, ] While normally present in low concentrations in urine, elevated levels of 2-EHA can indicate disruptions in isoleucine metabolism. [, , ]

Q2: How is 2-EHA connected to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)?

A2: SBCADD is a metabolic disorder characterized by the excretion of 2-methylbutyrylglycine (2-MBG). Interestingly, research has revealed elevated 2-EHA levels in SBCADD patients, a finding that challenges previous understandings of the R-pathway. [] This suggests the existence of an alternative enzyme involved in R-2-MBG dehydrogenation, leading to 2-EHA production. This finding also highlights 2-EHA as a potential diagnostic marker for SBCADD. []

Q3: Can you elaborate on the R-pathway of isoleucine metabolism and the role of 2-EHA?

A3: The R-pathway represents a less common route for isoleucine degradation. Studies using labeled precursors in rats indicate that R-2-methylbutyrate is converted to 2-EHA, likely through an intermediate, 2-ethylacrylic acid. [] Further metabolism of 2-EHA might involve its oxidation to ethylmalonic acid, mirroring the S-metabolite pathway via methylmalonate. []

Q4: What is the connection between 2-EHA and Barth syndrome?

A4: Barth syndrome is a serious genetic disorder characterized by various symptoms, including cardioskeletal myopathy and neutropenia. One of its hallmarks is the elevated urinary excretion of 3-methylglutaconic acid and 2-EHA. [] While the exact reason for this increase remains unclear, it suggests a possible link between 2-EHA and mitochondrial dysfunction, a key feature of Barth syndrome. []

Q5: Are there any other diseases or conditions where 2-EHA levels are altered?

A5: Besides SBCADD and Barth syndrome, abnormal 2-EHA excretion has been reported in other metabolic disorders affecting isoleucine degradation. For instance, elevated 2-EHA levels are observed in conditions like 3-oxoacyl-CoA thiolase deficiency and methylmalonyl-CoA mutase deficiency. [] Conversely, 2-EHA excretion is reduced in branched-chain oxo acid decarboxylase deficiency (maple syrup urine disease). [] This highlights the sensitivity of 2-EHA levels to disruptions in isoleucine metabolism.

Q6: Are there any established analytical methods for measuring 2-EHA levels?

A7: The research papers mention the use of gas chromatography-mass spectrometry (GC-MS) for analyzing urine organic acids, including 2-EHA. [, ] GC-MS is a highly sensitive and specific technique for identifying and quantifying different organic compounds within a sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.